zinc;methylbenzene;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zinc;methylbenzene;iodide typically involves the reaction of zinc iodide with methylbenzene under controlled conditions. One common method is to dissolve zinc iodide in an organic solvent such as diethyl ether and then add methylbenzene to the solution. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
Types of Reactions
Zinc;methylbenzene;iodide can undergo various chemical reactions, including:
Oxidation: The methylbenzene component can be oxidized to form benzoic acid or other oxidation products.
Reduction: Zinc can act as a reducing agent in certain reactions, converting nitro groups to amines.
Substitution: The iodide ion can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc in the presence of dilute mineral acids or sodium sulfide in ammonium hydroxide solution.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid, benzaldehyde.
Reduction: Aniline, other amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
Zinc;methylbenzene;iodide has several applications in scientific research:
Biology: Potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of zinc;methylbenzene;iodide involves the coordination of zinc ions with the methylbenzene and iodide components. Zinc acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The iodide ion can participate in nucleophilic substitution reactions, while the methylbenzene component can undergo electrophilic aromatic substitution and other reactions .
Comparison with Similar Compounds
Similar Compounds
Zinc chloride: Similar in its use as a Lewis acid and in catalytic applications.
Zinc bromide: Shares similar properties and applications, particularly in organic synthesis.
Methylbenzene derivatives: Compounds such as benzyl chloride and benzyl bromide have similar reactivity patterns
Uniqueness
Zinc;methylbenzene;iodide is unique due to the specific combination of zinc, methylbenzene, and iodide, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Properties
Molecular Formula |
C7H7IZn |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
zinc;methylbenzene;iodide |
InChI |
InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
AHAJMZHMDYRVRB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[C-]C=C1.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.